LY3200882

Overview

Description

LY-3200882 is a novel, highly selective small molecule inhibitor of the transforming growth factor beta receptor type 1 (TGFβRI). This compound has shown promising potential in preclinical and clinical studies, particularly in the field of oncology. LY-3200882 is designed to target and inhibit the TGFβ signaling pathway, which plays a critical role in cancer progression and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-3200882 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of LY-3200882 follows a similar synthetic route as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of larger reaction vessels, automated processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

LY-3200882 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: LY-3200882 can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of LY-3200882 with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

LY-3200882 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the TGFβ signaling pathway and its role in various biological processes.

Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including triple-negative breast cancer and pancreatic cancer.

Industry: Utilized in the development of new drugs targeting the TGFβ pathway and as a reference compound in drug discovery and development

Mechanism of Action

LY-3200882 exerts its effects by specifically targeting and inhibiting the TGFβ receptor type 1 (TGFβRI). It is an ATP-competitive inhibitor that binds to the serine-threonine kinase domain of TGFβRI, preventing the phosphorylation and activation of downstream signaling molecules such as SMAD proteins. This inhibition disrupts the TGFβ signaling pathway, leading to reduced tumor growth, metastasis, and immune evasion .

Comparison with Similar Compounds

LY-3200882 is compared with other similar compounds, such as:

Galunisertib (LY2157299 monohydrate): Another TGFβRI inhibitor with similar mechanisms of action but different pharmacokinetic properties.

EW-7195: A selective and potent inhibitor of TGFβRI with a different chemical structure and potency profile.

SD-208: A selective TGFβRI inhibitor with distinct pharmacological properties

LY-3200882 is unique in its high selectivity and potency, making it a promising candidate for further development and clinical applications .

Biological Activity

LY3200882 is a novel, selective small molecule inhibitor targeting the transforming growth factor beta receptor type 1 (TGFβR1). Developed by Eli Lilly, it represents a next-generation therapeutic agent designed to enhance the treatment of various cancers by modulating TGFβ signaling pathways. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, pharmacological insights, and case studies.

This compound functions as an adenosine triphosphate (ATP)-competitive inhibitor of the serine-threonine kinase domain of TGFβR1. By inhibiting this receptor, this compound disrupts TGFβ-mediated signaling pathways that are often implicated in tumor progression, immune evasion, and metastasis. This mechanism is particularly relevant in the context of cancers that exhibit high levels of TGFβ signaling, which is associated with poor prognosis and treatment resistance.

Phase I Clinical Trial Overview

A first-in-human Phase I trial (NCT02937272) evaluated the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity of this compound. The trial included 139 patients with advanced cancer across multiple cohorts:

- Monotherapy in Grade 4 Glioma

- Combination Therapy in Solid Tumors (including pancreatic cancer and head and neck squamous cell carcinoma)

Table 1: Patient Characteristics in Phase I Trial

| Characteristic | Value |

|---|---|

| Total Patients | 139 |

| Median Age | 47 years (32-74 range) |

| Male/Female Ratio | 19 males / 11 females |

| Cancer Types | Glioma, Pancreatic Cancer, Cervical Cancer, etc. |

Efficacy Results

The trial demonstrated promising antitumor activity:

- In patients with grade 4 glioma , four out of the cohort achieved durable partial responses according to the Revised Assessment in Neuro Oncology (RANO) criteria.

- In treatment-naïve patients with advanced pancreatic cancer , the combination therapy of this compound with gemcitabine and nab-paclitaxel resulted in a 75% disease-control rate , with six out of twelve patients achieving partial responses .

Table 2: Efficacy Outcomes in Selected Cancer Types

| Cancer Type | Treatment Regimen | Response Rate (%) |

|---|---|---|

| Grade 4 Glioma | This compound Monotherapy | Partial Response: 3/4 |

| Advanced Pancreatic Cancer | This compound + Gemcitabine + Nab-Paclitaxel | Partial Response: 6/12 |

Safety Profile

The safety profile of this compound was generally tolerable:

- Adverse Events: Approximately 93.5% of patients experienced at least one treatment-emergent adverse event (TEAE), with about 39.6% related to this compound.

- Grade 3 Toxicities: Observed primarily in combination therapy arms; notably, one patient experienced cardiovascular toxicity during pancreatic cancer treatment .

Immunomodulatory Effects

Preclinical studies have indicated that this compound may also exert immunomodulatory effects:

- It has been shown to induce T-cell proliferation , suggesting potential benefits when combined with immune checkpoint inhibitors such as PD-L1 inhibitors .

- The combination of this compound with the PD-L1 inhibitor LY3300054 demonstrated significant antitumor activity in syngeneic models, indicating a synergistic effect that warrants further investigation.

Conclusion and Future Directions

This compound has emerged as a promising candidate for cancer therapy due to its selective inhibition of TGFβR1 and its ability to enhance the efficacy of standard chemotherapy regimens. The preliminary results from clinical trials indicate both safety and early signs of efficacy across various cancer types. Ongoing studies are necessary to fully elucidate its therapeutic potential and to establish optimal treatment combinations.

Further research should focus on:

- Expanding clinical trials to include larger cohorts.

- Exploring biomarker-driven approaches to identify patients who may benefit most from this compound.

- Investigating long-term outcomes and potential resistance mechanisms associated with TGFβ inhibition.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of LY3200882 as a TGFβRI inhibitor, and how does its selectivity impact experimental design?

this compound is an ATP-competitive, orally bioavailable inhibitor of TGFβRI (ALK5) with an IC50 of 38.2 nM. It specifically blocks TGFβ-mediated SMAD phosphorylation, disrupting downstream signaling critical for tumor progression and immune evasion . Its selectivity for TGFβRI over other kinases minimizes off-target effects, making it suitable for studies focusing on TGFβ pathway-specific modulation. Researchers should validate target engagement using SMAD2/3 phosphorylation assays in both in vitro (e.g., tumor cell lines) and in vivo models (e.g., subcutaneous xenografts) .

Q. Which preclinical models demonstrate the anti-tumor efficacy of this compound, and what endpoints are recommended for validation?

this compound has shown efficacy in orthotopic 4T1-LP triple-negative breast cancer (TNBC) models, reducing primary tumor growth and metastasis while increasing tumor-infiltrating lymphocytes (TILs). In CT26 colon cancer models, it synergizes with anti-PD-L1 therapy . Key endpoints include tumor volume, metastatic burden (via bioluminescence imaging), and immune profiling (e.g., flow cytometry for TILs). Dose-dependent inhibition of SMAD phosphorylation in tumor tissues should be confirmed via Western blot or immunohistochemistry .

Q. How does this compound modulate the tumor microenvironment (TME), and what assays are critical for assessing immune-related effects?

this compound reverses TGFβ-mediated immunosuppression by restoring T-cell proliferation and activity suppressed by regulatory T cells (Tregs). In vitro, use co-culture assays with Tregs and naïve T cells; measure IFN-γ/IL-2 secretion via ELISA. In vivo, combine this compound with checkpoint inhibitors (e.g., anti-PD-L1) and analyze TIL subsets, cytokine profiles, and tumor regression kinetics .

Advanced Research Questions

Q. What clinical trial designs have been employed to evaluate this compound, and how do dosing schedules impact toxicity and efficacy?

Phase I trials (NCT02937272) established two monotherapy regimens: 50 mg twice daily (2-weeks-on/2-weeks-off) and 35 mg twice daily (3-weeks-on/1-week-off). The intermittent schedules mitigate toxicity (e.g., cardiovascular events) while maintaining target inhibition. For combination therapy with gemcitabine/nab-paclitaxel in pancreatic cancer, this compound showed a 75% disease control rate, but grade 3 toxicities were observed only in combination arms . Researchers should incorporate pharmacokinetic (PK) monitoring to adjust dosing and avoid overlapping toxicities .

Q. How can researchers address contradictory clinical data, such as discontinued development versus ongoing trials?

While this compound development was paused in 2020 for undisclosed reasons, subsequent studies (e.g., NCT02937272) demonstrated partial responses in glioblastoma and pancreatic cancer . To reconcile discrepancies, analyze patient stratification criteria (e.g., TGFβ pathway activation status via gene signatures) and PK/pharmacodynamic (PD) correlations. Prioritize trials enrolling biomarker-selected populations, as seen in colorectal cancer studies requiring TGFβ-activated tumors .

Q. What strategies enhance this compound delivery to tumors, and how do nanocarriers improve therapeutic outcomes?

A nanoparticle co-delivering this compound and PD-L1 siRNA (via ICG-modified self-assembly) enhanced tumor accumulation via the EPR effect. This approach synergistically inhibited TGFβ signaling and PD-L1, boosting anti-tumor immunity in TNBC models. Researchers should use dynamic fluorescence imaging to track nanocarrier distribution and validate target modulation in tumor vs. normal tissues .

Q. Which biomarkers predict this compound responsiveness, and what assays are recommended for translational studies?

Biomarkers include TGFβ ligand levels, SMAD2/3 phosphorylation status, and immune signatures (e.g., CD8+/Treg ratios). In colorectal cancer, TGFβ-activated gene signatures (e.g., TGFB1, SMAD4) were mandatory for trial enrollment . Use RNA sequencing or nanostring panels to profile baseline TGFβ pathway activity. For pharmacodynamic monitoring, serial tumor biopsies or liquid biopsies (e.g., plasma TGFβ1 levels) are advised .

Q. How do resistance mechanisms to this compound arise, and what combinatorial approaches overcome them?

Resistance may stem from compensatory pathways (e.g., PI3K/AKT) or stromal TGFβ secretion. In TNBC, combining this compound with metformin disrupted metabolic adaptation and enhanced T-cell infiltration . Preclinical screens using CRISPR/Cas9 libraries or co-inhibition of parallel pathways (e.g., MEK/ERK) can identify resistance nodes. Validate combinations in syngeneic models with stromal-rich TMEs .

Q. Methodological Guidelines

- PK/PD Modeling : Collect serial plasma/tissue samples to correlate this compound concentrations with SMAD inhibition. Use LC-MS/MS for drug quantification and compartmental modeling to optimize dosing .

- Immune Monitoring : Perform multiplex IHC (e.g., CD8, FoxP3, PD-L1) and cytokine profiling (Luminex) in pre-/post-treatment biopsies to assess TME remodeling .

- Data Contradiction Analysis : Apply RECIST 1.1 and iRECIST criteria for tumor response, and stratify outcomes by biomarker status. Use meta-analysis frameworks to compare disparate trial results .

Properties

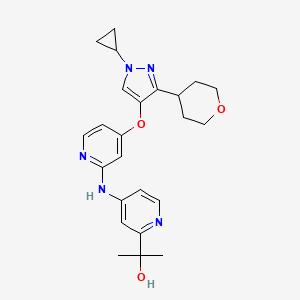

IUPAC Name |

2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPFMWIDAKQFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1898283-02-7 | |

| Record name | LY-3200882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898283027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3200882 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-3200882 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19HY34R6UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.